3-(5-Hydroxynonan-5-YL)oxolan-2-one
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Overview
Description
3-(5-Hydroxynonan-5-yl)oxolan-2-one is a chemical compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group and a nonyl side chain attached to the oxolane ring.
Preparation Methods
The synthesis of 3-(5-Hydroxynonan-5-yl)oxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxynonanoic acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the oxolane ring . The reaction conditions typically involve the use of a base such as pyridine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Hydroxynonan-5-yl)oxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxolane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Hydroxynonan-5-yl)oxolan-2-one has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving lipid metabolism due to its nonyl side chain.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Hydroxynonan-5-yl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nonyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(5-Hydroxynonan-5-yl)oxolan-2-one can be compared with other similar compounds such as:
5-(Hydroxymethyl)oxolan-2-one: Similar structure but with a hydroxymethyl group instead of a nonyl side chain.
3-Hydroxy-5-(1-hydroxyethyl)oxolan-2-one: Contains a hydroxyethyl group instead of a nonyl side chain.
The uniqueness of this compound lies in its longer nonyl side chain, which imparts different physical and chemical properties compared to its shorter-chain analogs .
Properties
CAS No. |
61127-19-3 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(5-hydroxynonan-5-yl)oxolan-2-one |
InChI |
InChI=1S/C13H24O3/c1-3-5-8-13(15,9-6-4-2)11-7-10-16-12(11)14/h11,15H,3-10H2,1-2H3 |
InChI Key |
NOWLWPDFQOJKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C1CCOC1=O)O |
Origin of Product |
United States |
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